molecular formula C15H16ClNO3 B1400187 4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride CAS No. 1452565-52-4

4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride

Cat. No.: B1400187
CAS No.: 1452565-52-4
M. Wt: 293.74 g/mol
InChI Key: NGZADAQWUCTKNC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride is an organic compound with a complex structure that includes both benzyloxy and methoxycarbonyl functional groups

Scientific Research Applications

4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride typically involves multiple steps. One common method starts with the preparation of 4-(Benzyloxy)benzaldehyde, which is then subjected to further reactions to introduce the methoxycarbonyl group and form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and influencing biological processes .

Properties

IUPAC Name

(3-methoxycarbonyl-4-phenylmethoxyphenyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3.ClH/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11;/h2-9H,10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZADAQWUCTKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[NH3+])OCC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.